molecular formula C16H17O5P B14220654 [3-(4-Benzoylphenoxy)propyl]phosphonic acid CAS No. 824412-77-3

[3-(4-Benzoylphenoxy)propyl]phosphonic acid

Cat. No.: B14220654
CAS No.: 824412-77-3
M. Wt: 320.28 g/mol
InChI Key: HZWKBOFGGGATSQ-UHFFFAOYSA-N
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Description

3-(4-Benzoylphenoxy)propylphosphonic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenoxy group, which is further linked to a propylphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoylphenoxy)propylphosphonic acid typically involves the following steps:

    Formation of 4-benzoylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 4-benzoylphenol is then reacted with 3-chloropropylphosphonic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the etherification process.

Industrial Production Methods

Industrial production of 3-(4-benzoylphenoxy)propylphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylphenoxy)propylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the phenoxy group under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenoxypropylphosphonic acid derivatives.

Scientific Research Applications

3-(4-Benzoylphenoxy)propylphosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-benzoylphenoxy)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the phosphonic acid moiety can form strong hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylphenol: Lacks the propylphosphonic acid moiety, making it less versatile in terms of chemical reactivity.

    3-Phenoxypropylphosphonic acid: Lacks the benzoyl group, which reduces its potential for hydrophobic interactions with proteins.

    Benzoylpropylphosphonic acid: Lacks the phenoxy group, which limits its ability to participate in nucleophilic substitution reactions.

Uniqueness

3-(4-Benzoylphenoxy)propylphosphonic acid is unique due to the presence of both the benzoyl and phosphonic acid groups, which confer a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

824412-77-3

Molecular Formula

C16H17O5P

Molecular Weight

320.28 g/mol

IUPAC Name

3-(4-benzoylphenoxy)propylphosphonic acid

InChI

InChI=1S/C16H17O5P/c17-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)21-11-4-12-22(18,19)20/h1-3,5-10H,4,11-12H2,(H2,18,19,20)

InChI Key

HZWKBOFGGGATSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCP(=O)(O)O

Origin of Product

United States

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